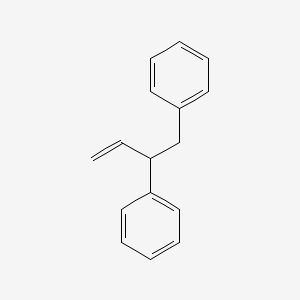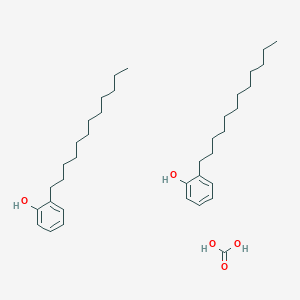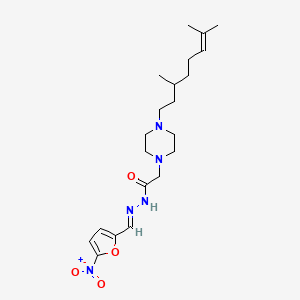
2-Furaldehyde, 2-(4-citronellylpiperazinylacetyl)hydrazono-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[(5-Nitrofuran-2-yl)methylene]-4-(3,7-dimethyl-6-octenyl)-1-piperazineacetic acid hydrazide is a complex organic compound that belongs to the class of nitrofuran derivatives. These compounds are known for their broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties. The unique structure of this compound, which includes a nitrofuran moiety, a piperazine ring, and a hydrazide group, contributes to its diverse range of applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(5-Nitrofuran-2-yl)methylene]-4-(3,7-dimethyl-6-octenyl)-1-piperazineacetic acid hydrazide typically involves multiple steps. One common method starts with the nitration of furfural to produce 5-nitrofuran-2-carbaldehyde. This intermediate is then condensed with 4-(3,7-dimethyl-6-octenyl)-1-piperazineacetic acid hydrazide under acidic conditions to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N’-[(5-Nitrofuran-2-yl)methylene]-4-(3,7-dimethyl-6-octenyl)-1-piperazineacetic acid hydrazide undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitrofurazone derivatives.
Reduction: The nitro group can be reduced to an amino group under catalytic hydrogenation conditions.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Nitrofurazone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted hydrazides.
Aplicaciones Científicas De Investigación
N’-[(5-Nitrofuran-2-yl)methylene]-4-(3,7-dimethyl-6-octenyl)-1-piperazineacetic acid hydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in studies of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential antibacterial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials and pharmaceuticals
Mecanismo De Acción
The mechanism of action of N’-[(5-Nitrofuran-2-yl)methylene]-4-(3,7-dimethyl-6-octenyl)-1-piperazineacetic acid hydrazide involves the interaction with cellular components. The nitrofuran moiety is reduced by bacterial nitroreductases to form reactive intermediates that can damage DNA and other cellular structures. This leads to the inhibition of bacterial growth and cell death. The piperazine ring and hydrazide group also contribute to the compound’s ability to interact with various molecular targets, enhancing its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Nitrofurantoin: Another nitrofuran derivative with antibacterial properties.
Furazolidone: Used as an antibacterial and antiprotozoal agent.
Nitrofurazone: Known for its antibacterial activity
Uniqueness
N’-[(5-Nitrofuran-2-yl)methylene]-4-(3,7-dimethyl-6-octenyl)-1-piperazineacetic acid hydrazide is unique due to its combination of a nitrofuran moiety, a piperazine ring, and a hydrazide group. This structure provides a multifaceted approach to interacting with biological targets, making it a versatile compound in scientific research and potential therapeutic applications .
Propiedades
Número CAS |
24637-26-1 |
|---|---|
Fórmula molecular |
C21H33N5O4 |
Peso molecular |
419.5 g/mol |
Nombre IUPAC |
2-[4-(3,7-dimethyloct-6-enyl)piperazin-1-yl]-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C21H33N5O4/c1-17(2)5-4-6-18(3)9-10-24-11-13-25(14-12-24)16-20(27)23-22-15-19-7-8-21(30-19)26(28)29/h5,7-8,15,18H,4,6,9-14,16H2,1-3H3,(H,23,27)/b22-15+ |
Clave InChI |
PWQRTIDMAHIZSV-PXLXIMEGSA-N |
SMILES isomérico |
CC(CCC=C(C)C)CCN1CCN(CC1)CC(=O)N/N=C/C2=CC=C(O2)[N+](=O)[O-] |
SMILES canónico |
CC(CCC=C(C)C)CCN1CCN(CC1)CC(=O)NN=CC2=CC=C(O2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



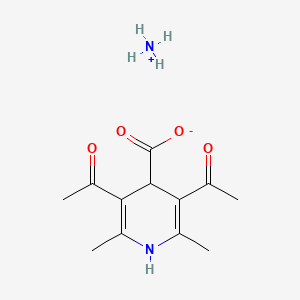
![Bicyclo[4.1.0]hepta-1,3,5-triene, 7,7-dichloro-2,5-diphenyl-](/img/structure/B14691320.png)
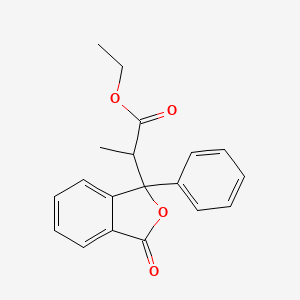
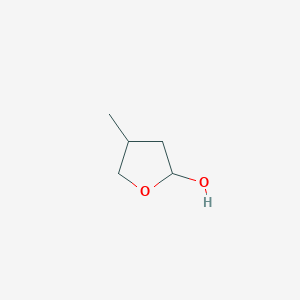
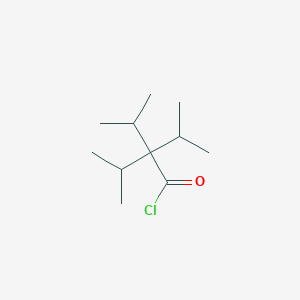
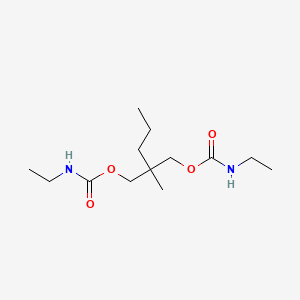
![[(E)-2-(5-Hydroxy-4,6-dimethyl-3-pyridinyl)vinyl]phosphonic acid](/img/structure/B14691353.png)
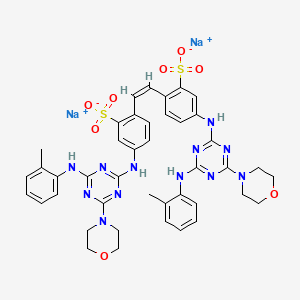
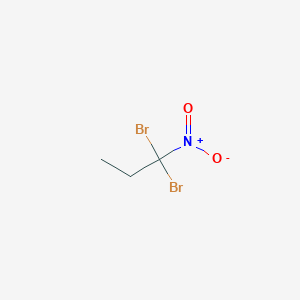

![[Chloro(phenyl)methyl]propylcarbamyl chloride](/img/structure/B14691369.png)
